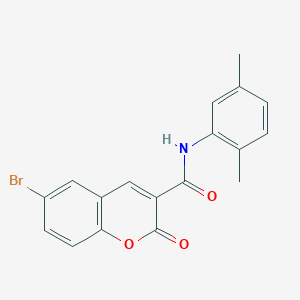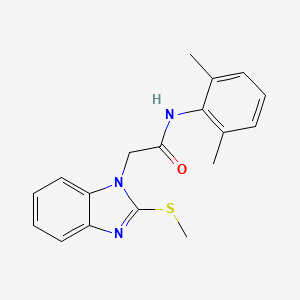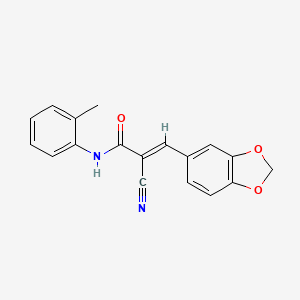
6-bromo-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of chromene derivatives and contains a bromine atom, a carboxamide group, and a 2-oxo-2H-chromene scaffold.
- The compound’s biological and pharmacological properties make it an interesting target for research.
6-bromo-N-(2,5-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide: C17H14BrNO3
.Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 2-hydroxy-3-bromoacetophenone with 2,5-dimethylaniline, followed by cyclization to form the chromene ring.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: While there isn’t widespread industrial production, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired transformation, but common ones include strong acids, bases, and oxidizing agents.
Major Products: The products formed depend on the reaction type. For example, substitution may yield different amide derivatives.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and synthetic modifications.
Biology: Investigating its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate due to its structural features.
Industry: Limited applications, but it could serve as a starting point for drug discovery.
Mechanism of Action
Targets: The compound may interact with specific proteins, enzymes, or receptors.
Pathways: It could modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparison with Similar Compounds
Uniqueness: Its combination of bromine, chromene, and carboxamide functionalities sets it apart.
Similar Compounds: Some related compounds include
Properties
Molecular Formula |
C18H14BrNO3 |
|---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
6-bromo-N-(2,5-dimethylphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C18H14BrNO3/c1-10-3-4-11(2)15(7-10)20-17(21)14-9-12-8-13(19)5-6-16(12)23-18(14)22/h3-9H,1-2H3,(H,20,21) |
InChI Key |
XNNIVGSJTAKHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzoic acid, 2-[3-(5-nitro-2-furyl)-1-oxo-2-propenylamino]-, methyl ester](/img/structure/B11522373.png)

![(5,5-dimethyl-3-phenyl-2-thioxo-1,3-thiazolan-4-yl)((Z)-1-{4-[(methylamino)sulfonyl]phenyl}methylidene)ammoniumolate](/img/structure/B11522379.png)
![(2Z)-2-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11522386.png)
![ethyl 5-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B11522394.png)
![1-(2-fluorobenzyl)-3'-phenyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B11522397.png)
![3a(2)-(3-Bromo-4-methylphenyl)-1-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]spiro[3H-indole-3,2a(2)-thiazolidine]-2,4a(2)(1H)-dione](/img/structure/B11522411.png)

![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11522418.png)
![3'-(3-Bromo-4-methylphenyl)-1-[(4-methylpiperidin-1-YL)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11522419.png)
![2,8-Dibenzyl-2,8-diazaspiro[5.5]undecane](/img/structure/B11522423.png)

![2-bromo-N'-[(1E)-1-(5-chlorothiophen-2-yl)ethylidene]benzohydrazide](/img/structure/B11522432.png)
